Heptadecyl-hexadecyl-dimethylazanium

Descripción

Propiedades

IUPAC Name |

heptadecyl-hexadecyl-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H74N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-35H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHVIYBUEGOBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H74N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8001-54-5 | |

| Record name | Dimethyl dialkyl ammonium chloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

An In-depth Technical Guide to Heptadecyl-hexadecyl-dimethylazanium: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of heptadecyl-hexadecyl-dimethylazanium, an asymmetric quaternary ammonium salt with significant potential in various scientific and industrial applications, including drug delivery and formulation. We will delve into its molecular structure, outline a robust synthetic pathway, and detail the analytical techniques for its characterization, offering field-proven insights into the causality behind experimental choices.

Introduction: The Significance of Asymmetric Quaternary Ammonium Salts

Quaternary ammonium compounds (QACs) are a versatile class of molecules characterized by a positively charged nitrogen atom bonded to four organic substituents. Their amphiphilic nature, arising from a hydrophilic cationic head and a hydrophobic tail, underpins their widespread use as surfactants, antimicrobial agents, and phase-transfer catalysts.[1][2] Heptadecyl-hexadecyl-dimethylazanium belongs to the sub-class of asymmetric QACs, where the nitrogen atom is substituted with alkyl chains of differing lengths. This asymmetry can impart unique physicochemical properties, influencing self-assembly behavior, biocompatibility, and interaction with biological membranes, making such compounds particularly interesting for advanced applications in drug delivery and materials science. The precise balance between the two long alkyl chains (C17 and C16) in heptadecyl-hexadecyl-dimethylazanium offers a nuanced modulation of its hydrophobicity, potentially leading to enhanced performance in specialized applications.

Molecular Structure and Physicochemical Properties

The molecular structure of heptadecyl-hexadecyl-dimethylazanium comprises a central, positively charged nitrogen atom (azanium) covalently bonded to two methyl groups, a hexadecyl (C16) chain, and a heptadecyl (C17) chain. The associated anion is typically a halide, such as bromide or chloride, depending on the synthetic route.

Structural Representation

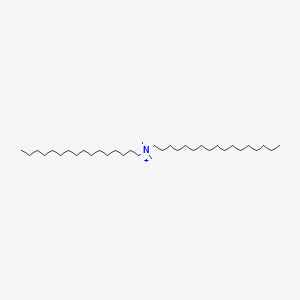

The chemical structure can be represented as follows:

Caption: Molecular structure of heptadecyl-hexadecyl-dimethylazanium.

Physicochemical Properties

| Property | Expected Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C35H74N+ | Based on the constituent alkyl and methyl groups. |

| Molecular Weight | ~508.99 g/mol (cation) | Calculated from the molecular formula. |

| Appearance | White to off-white waxy solid | Typical for long-chain quaternary ammonium salts. |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., chloroform, methanol, ethanol) | The long hydrophobic alkyl chains dominate the molecule's character, reducing water solubility. The cationic head group provides some affinity for polar solvents. |

| Critical Micelle Concentration (CMC) | Expected to be in the low micromolar range | Long-chain surfactants exhibit low CMCs due to the strong hydrophobic effect driving micellization.[3] |

| Surface Tension Reduction | Significant reduction of the surface tension of water | A key characteristic of surfactants, enabling them to act at interfaces. |

Synthesis of Heptadecyl-hexadecyl-dimethylazanium Bromide

The most direct and widely employed method for the synthesis of asymmetric quaternary ammonium salts is the Menschutkin reaction . This reaction involves the N-alkylation of a tertiary amine with an alkyl halide.[1] For the synthesis of heptadecyl-hexadecyl-dimethylazanium bromide, the logical approach is the reaction of N,N-dimethylhexadecylamine with 1-bromoheptadecane.

Synthetic Workflow

The overall synthetic process can be visualized as follows:

Caption: Synthetic workflow for heptadecyl-hexadecyl-dimethylazanium bromide.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure high purity and yield.

Materials:

-

N,N-Dimethylhexadecylamine (≥95%)

-

1-Bromoheptadecane (≥97%)

-

Acetonitrile (anhydrous)

-

Ethyl acetate (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add N,N-dimethylhexadecylamine (1.0 equivalent).

-

Solvent Addition: Add anhydrous acetonitrile (approximately 100 mL) to dissolve the amine. The choice of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction by solvating the cation without strongly interacting with the nucleophile.

-

Addition of Alkylating Agent: To the stirred solution, add 1-bromoheptadecane (1.05 equivalents) dropwise at room temperature. A slight excess of the alkylating agent is used to ensure complete conversion of the tertiary amine.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

-

Product Isolation (Crude): After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product, being a salt, is likely to precipitate out of the acetonitrile upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Recrystallization): The crude product is purified by recrystallization. A suitable solvent system is a mixture of a solvent in which the product is soluble at elevated temperatures and a non-solvent in which it is insoluble at room temperature. A mixture of ethyl acetate and diethyl ether is often effective. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to maximize crystal formation.

-

Final Product Collection and Drying: Collect the purified white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to a constant weight.

Causality Behind Experimental Choices

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, particularly important when working with anhydrous solvents.

-

Anhydrous Solvents: Water can compete as a nucleophile and can also affect the solubility of the reactants and products, hence the use of anhydrous solvents is critical for a clean reaction.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the Menschutkin reaction to proceed at a reasonable rate.

-

Recrystallization: This purification technique is highly effective for crystalline solids and relies on the difference in solubility of the desired product and impurities in a given solvent system at different temperatures, ensuring a high-purity final product.

Structural Characterization

The identity and purity of the synthesized heptadecyl-hexadecyl-dimethylazanium bromide must be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.

-

A singlet corresponding to the six protons of the two N-methyl groups.

-

A multiplet for the methylene protons adjacent to the nitrogen atom.

-

A complex series of multiplets for the numerous methylene protons in the long alkyl chains.

-

A triplet for the terminal methyl groups of the alkyl chains.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

A signal for the N-methyl carbons.

-

Signals for the methylene carbons adjacent to the nitrogen.

-

A series of signals for the methylene carbons within the alkyl chains.

-

Signals for the terminal methyl carbons of the alkyl chains.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the cation. Electrospray ionization (ESI) is a suitable technique for analyzing quaternary ammonium salts.[4][5]

-

Expected Mass Spectrum: The ESI-MS spectrum in positive ion mode should show a prominent peak corresponding to the molecular ion [M]+ of the heptadecyl-hexadecyl-dimethylazanium cation. The m/z value will be approximately 509.0.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

-

Expected FTIR Spectrum: The spectrum will be dominated by C-H stretching and bending vibrations from the long alkyl chains and methyl groups.

Applications in Drug Development

Asymmetric long-chain quaternary ammonium salts like heptadecyl-hexadecyl-dimethylazanium are promising candidates for various applications in drug development due to their unique properties:

-

Drug Delivery Vehicles: Their amphiphilic nature allows them to self-assemble into vesicles or micelles, which can encapsulate and deliver both hydrophobic and hydrophilic drugs. The asymmetry in the alkyl chains can influence the packing of the surfactant molecules, affecting the stability and drug-loading capacity of these nanocarriers.

-

Permeation Enhancers: They can interact with biological membranes, transiently increasing their permeability to facilitate the absorption of poorly permeable drugs.

-

Excipients in Formulations: Their surfactant properties make them useful as emulsifiers, solubilizers, and stabilizers in various pharmaceutical formulations.

Conclusion

Heptadecyl-hexadecyl-dimethylazanium is an asymmetric quaternary ammonium salt with tailored hydrophobic properties that make it a compound of significant interest for advanced applications. Its synthesis via the Menschutkin reaction is a robust and scalable method. Thorough characterization using modern analytical techniques is essential to ensure its purity and structural integrity for any application, particularly in the highly regulated field of drug development. The insights provided in this guide offer a solid foundation for researchers and scientists to synthesize, characterize, and explore the potential of this and similar long-chain asymmetric quaternary ammonium compounds.

References

-

American Journal of Undergraduate Research. (n.d.). Synthesis and Surfactant Studies of Dialkyl Dimethyl Quaternary Ammonium Bromide Formulations. Retrieved from [Link]

-

Kollman, P. A., & Fenner, D. B. (2011). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). RU2313516C9 - Method for preparing didecyldimethyl ammonium bromide.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). N,N-Dimethylhexadecan-1-amine: A Comprehensive Overview. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

- Blunden, G., & Gordon, S. M. (1986). Identification of quaternary ammonium compounds by plasma desorption mass spectrometry.

-

ACS Publications. (2003). Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

PubMed. (2003). Physicochemical properties of quaternary ammonium bromide-type trimeric surfactants. Journal of Colloid and Interface Science, 267(1), 167-172. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of a Surfactant Hexadecyl Methyl Dihydroxyethyl Ammonium Bromide by a Non-Solvent Synthesis Method. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis, Molecular Structure and Spectral Properties of Quaternary Ammonium Derivatives of 1,1-Dimethyl-1,3-propylenediamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic 13 C NMR spectral data of quaternary ammonium salts 6-10 (DMSO-d 6 ). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ajuronline.org [ajuronline.org]

- 3. Physicochemical properties of quaternary ammonium bromide-type trimeric surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Asymmetric Dialkyldimethylammonium Lipids in Bilayers

Preamble: Defining the Subject

The compound "Heptadecyl-hexadecyl-dimethylazanium" specifies a cationic amphiphile, a type of quaternary ammonium salt, with a C17 and a C16 alkyl chain.[1][2] While this specific molecule is not extensively documented in scientific literature, it belongs to the well-studied class of dialkyldimethylammonium compounds. These molecules are critical components in various biomedical and biotechnological applications, including as antimicrobial agents and non-viral gene delivery vectors.[3][4] This guide will elucidate the fundamental mechanism of action of this class of compounds, using established principles and experimental data from close structural analogs like dioctadecyldimethylammonium chloride (DODAC) and bromide (DODAB), which are directly applicable to understanding the behavior of Heptadecyl-hexadecyl-dimethylazanium.

Section 1: Molecular Architecture and Physicochemical Drivers

Dialkyldimethylammonium salts are cationic surfactants characterized by a positively charged quaternary nitrogen headgroup and two long hydrophobic alkyl chains.[5] The defining features that govern their interaction with lipid bilayers are:

-

Amphipathicity: A distinct separation of a hydrophilic, charged "head" and a lipophilic, nonpolar "tail." This dual nature drives their accumulation at aqueous-lipid interfaces.

-

Cationic Headgroup: The permanently positive charge facilitates strong electrostatic attraction to negatively charged components of biological membranes, such as phosphatidylserine (PS) or phosphatidylglycerol (PG) lipids.[6][7]

-

Dual Alkyl Chains: The two long hydrocarbon chains (e.g., C16, C17) provide a substantial hydrophobic driving force for insertion into the nonpolar core of the lipid bilayer. The length and saturation of these chains significantly influence the compound's effect on membrane fluidity and phase behavior.[8]

The asymmetric nature of having two different chain lengths (C17 and C16) can introduce packing defects in the bilayer, further influencing membrane properties.

Section 2: The Multi-Stage Mechanism of Membrane Interaction

The interaction of a dialkyldimethylammonium molecule with a lipid bilayer is not a single event but a sequential process. This process can be dissected into several key stages, each of which can be probed with specific biophysical techniques.

Stage 1: Electrostatic Adsorption and Surface Binding

The initial interaction is dominated by electrostatics. The positively charged dimethylazanium headgroup is attracted to the net negative or zwitterionic surface of a lipid bilayer.[7] This leads to the adsorption of the molecule onto the membrane surface.

-

Causality: The primary driving force is the electrostatic attraction between the cationic headgroup and anionic phosphate groups of the lipids.[6] This is particularly strong in models of bacterial membranes, which are rich in anionic lipids.[7]

-

Experimental Validation: The binding to the membrane surface can be quantified by measuring the Zeta Potential of liposomes. Adsorption of the cationic lipid will neutralize and eventually reverse the surface charge of anionic liposomes from negative to positive.[][10][11]

Stage 2: Hydrophobic Insertion and Intercalation

Following surface adsorption, the hydrophobic alkyl chains penetrate the nonpolar core of the lipid bilayer.[8] This insertion is entropically driven, as it removes the hydrophobic chains from the aqueous environment.

-

Causality: The "hydrophobic effect" is the primary driver for this stage. The system achieves a lower energy state by minimizing the unfavorable interactions between the nonpolar alkyl chains and water molecules.

-

Consequences: This intercalation disrupts the ordered packing of the native lipid molecules. Molecular dynamics simulations show that the alkyl tails of the cationic surfactant wedge between the lipid acyl chains, creating disorder.[7][12]

Stage 3: Perturbation of Bilayer Structure and Properties

The presence of the dialkyldimethylammonium molecules within the bilayer significantly alters its fundamental biophysical properties.

-

A. Alteration of Membrane Fluidity: The insertion of bulky amphiphiles disrupts the cohesive packing of lipid acyl chains. At concentrations below the membrane's saturation point, this typically leads to an increase in membrane fluidity (disordering effect).

-

Experimental Validation: This is measured using fluorescence spectroscopy with environment-sensitive probes like Laurdan . A shift in Laurdan's emission spectrum, quantified as Generalized Polarization (GP), indicates changes in water penetration at the glycerol backbone level, reflecting altered lipid packing.[13][14][15] A decrease in GP value signifies an increase in membrane fluidity.[14]

-

-

B. Impact on Phase Transition: The compound's presence affects the cooperative melting of the lipid bilayer from a rigid gel phase to a fluid liquid-crystalline phase.

-

Experimental Validation: Differential Scanning Calorimetry (DSC) is the gold standard for this measurement.[16][17] DSC measures the heat absorbed during the phase transition (Tm). The incorporation of the cationic lipid typically broadens the transition peak and may shift the Tm, indicating altered cooperativity and stability of the lipid phases.[18][19]

-

-

C. Increased Membrane Permeability: The disruption of lipid packing creates transient defects or pores in the bilayer, leading to the leakage of entrapped aqueous contents.[20]

-

Experimental Validation: The Calcein Leakage Assay is a robust method to quantify membrane permeabilization.[21][22][23] Liposomes are loaded with calcein at a self-quenching concentration. Disruption of the membrane by the cationic lipid causes calcein to leak out, become diluted, and fluoresce, providing a direct measure of membrane integrity loss.[21][22]

-

Stage 4: Membrane Solubilization (At High Concentrations)

At concentrations exceeding the bilayer's saturation capacity, the dialkyldimethylammonium molecules can act as detergents, completely disrupting the bilayer structure and forming mixed micelles with the lipids.[24][25] This leads to cell lysis, which is a key aspect of their antimicrobial activity.[4][8]

-

Experimental Validation: Morphological changes, from intact vesicles to disrupted fragments and micelles, can be directly visualized using imaging techniques like Cryogenic Transmission Electron Microscopy (Cryo-TEM) .[26][27][28]

Section 3: Visualizing the Mechanism and Workflows

Diagram 1: Multi-Stage Interaction Pathway

This diagram illustrates the sequential mechanism of a dialkyldimethylammonium salt interacting with a lipid bilayer.

Caption: Sequential stages of cationic lipid interaction with a bilayer.

Section 4: Experimental Protocols for Mechanistic Investigation

To provide a self-validating system, a multi-pronged experimental approach is necessary. Here are core protocols that, when used in concert, provide a comprehensive understanding of the mechanism.

Protocol 1: Zeta Potential Measurement for Surface Binding

-

Objective: To quantify the adsorption of the cationic lipid onto the surface of model liposomes.

-

Methodology:

-

Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) of a desired lipid composition (e.g., anionic 3:1 DOPC:DOPG) via extrusion.

-

Sample Preparation: Suspend the LUVs in a low ionic strength buffer (e.g., 10 mM HEPES, pH 7.4).

-

Titration: Prepare a series of samples with a fixed liposome concentration and increasing concentrations of Heptadecyl-hexadecyl-dimethylazanium.

-

Measurement: Use a Zetasizer instrument, which employs laser Doppler velocimetry, to measure the electrophoretic mobility of the liposomes.[10] The instrument software converts this to zeta potential in mV.

-

Analysis: Plot the zeta potential as a function of the cationic lipid concentration. A transition from a negative to a positive potential confirms binding and surface charge neutralization.[]

-

Protocol 2: Laurdan GP for Membrane Fluidity

-

Objective: To measure changes in lipid packing and membrane fluidity upon compound insertion.

-

Methodology:

-

Probe Incorporation: Prepare LUVs (e.g., zwitterionic DOPC) with Laurdan dye incorporated at a 1:500 molar ratio (probe:lipid).

-

Incubation: Incubate the Laurdan-labeled LUVs with varying concentrations of the cationic lipid.

-

Fluorescence Measurement: Using a fluorescence spectrophotometer, excite the sample at 350 nm and record the emission intensity at 440 nm (characteristic of ordered, gel-phase lipids) and 490 nm (characteristic of disordered, liquid-crystalline phase lipids).[29][30]

-

GP Calculation: Calculate the Generalized Polarization (GP) using the formula: GP = (I_440 - I_490) / (I_440 + I_490)

-

Analysis: A decrease in the GP value indicates a more fluid, disordered membrane environment due to the compound's presence.[13][14]

-

Protocol 3: Calcein Leakage Assay for Membrane Permeability

-

Objective: To quantify the extent of membrane disruption and pore formation.

-

Methodology:

-

Liposome Preparation: Prepare LUVs in a solution containing 50-70 mM calcein, which causes its fluorescence to be self-quenched.[21][22]

-

Purification: Remove non-encapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

-

Assay Setup: Place the purified calcein-loaded LUVs in a fluorometer cuvette.

-

Measurement: Monitor the baseline fluorescence (Excitation: 495 nm, Emission: 515 nm). At time t=0, inject the cationic lipid and record the increase in fluorescence over time as calcein leaks out and is de-quenched.

-

Normalization: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and release 100% of the calcein. This value is used to normalize the leakage data.

-

Analysis: Calculate the percentage of leakage relative to the maximum fluorescence induced by the detergent.[22][23]

-

Workflow Diagram 2: Integrated Experimental Approach

This diagram shows how data from multiple experiments are synthesized to build a complete mechanistic picture.

Caption: Workflow for integrating multiple biophysical assays.

Section 5: Data Summary and Interpretation

The following table presents representative data that would be expected from the described experiments when studying the interaction of a dialkyldimethylammonium salt with model lipid vesicles.

| Experimental Technique | Parameter Measured | Control (Liposomes Only) | + Low [Cationic Lipid] | + High [Cationic Lipid] | Interpretation |

| Zeta Potential | Surface Charge (mV) | -45 mV (for anionic liposomes) | +10 mV | +40 mV | Confirms strong surface binding and charge reversal.[10] |

| Differential Scanning Calorimetry (DSC) | Phase Transition Temp. (Tm) | 41.4 °C (for DPPC) | 40.5 °C (Broadened peak) | 39.1 °C (Very broad peak) | Disruption of cooperative lipid packing.[16] |

| Laurdan GP Spectroscopy | Generalized Polarization (GP) | +0.65 (Ordered) | +0.20 (Disordered) | -0.10 (Highly Disordered) | Significant increase in membrane fluidity/disorder.[13][14] |

| Calcein Leakage Assay | % Leakage after 30 min | < 2% | 35% | 85% | Dose-dependent increase in membrane permeability.[21] |

| Cryo-TEM | Morphology | Intact, spherical vesicles | Some deformed vesicles | Vesicle fragments, micelles | Visual confirmation of membrane disruption and lysis.[26] |

Section 6: Conclusion and Implications

The mechanism of action of Heptadecyl-hexadecyl-dimethylazanium and related dialkyldimethylammonium salts against lipid bilayers is a multi-step process driven by a combination of electrostatic and hydrophobic forces. The initial adsorption to the membrane surface is followed by the insertion of the alkyl chains into the bilayer core. This intercalation fundamentally alters the biophysical properties of the membrane, increasing its fluidity and permeability. At higher concentrations, this perturbation leads to a loss of structural integrity and eventual solubilization of the membrane.

For drug development professionals, understanding this mechanism is crucial for designing effective antimicrobial agents and for optimizing lipid-based nanoparticles for gene or drug delivery, where controlled membrane interaction is paramount. The balance between efficacy (membrane disruption) and toxicity is directly tied to the molecular architecture of these cationic lipids and their precise interaction with lipid bilayers.

References

-

Lewis, R. N. A. H., & McElhaney, R. N. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Methods in Molecular Biology, 400, 171–195. [Link]

-

Müller, A., Higo, M., & Strahl, H. (2017). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Methods in Molecular Biology, 1584, 159–171. [Link]

-

AZoNano. (2005). Zeta Potential Characterisation of Anionic and Cationic Liposomes. AZoNano.com. [Link]

-

Creative Biostructure. (n.d.). Liposome Zeta Potential Determination. Retrieved from Creative Biostructure Website. [Link]

-

Harris, F. M., Best, K. B., & Bell, J. D. (2002). Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1565(1), 123–128. [Link]

-

Xie, Y., Zhao, Y., Chen, C., et al. (2020). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. RSC Advances, 10(41), 24427-24448. [Link]

-

TA Instruments. (n.d.). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks. [Link]

-

CD Formulation. (n.d.). Liposome Zeta Potential Testing. Retrieved from CD Formulation Website. [Link]

-

Lifeasible. (n.d.). Liposome Zeta Potential Measurement. Retrieved from Lifeasible Website. [Link]

-

Dr. Preeti G. (2023). Quaternary ammonium compounds QACs action as antiseptics and disinfectants. YouTube. [Link]

-

Oleksy-Sobczak, K., & Grinholc, M. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Pathogens, 9(6), 459. [Link]

-

Wikipedia. (n.d.). Laurdan. Retrieved from Wikipedia. [Link]

-

Strahl, H., Müller, A., & Higo, M. (2017). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Springer Nature Experiments. [Link]

-

Falciani, C., et al. (2020). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. Molecules, 25(13), 3045. [Link]

-

Strahl, H., & Hamoen, L. W. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol, 8(20), e3044. [Link]

-

Ohline, S. M., et al. (2001). Differential Scanning Calorimetric Study of Bilayer Membrane Phase Transitions. A Biophysical Chemistry Experiment. Journal of Chemical Education, 78(3), 390. [Link]

-

Skin Sci. Insights. (2024). Differential scanning calorimetry (DSC) of skin to detect enhancer-induced lipid transition. Skin Science Insights. [Link]

-

La-Beck, N. M., & Gabizon, A. A. (2018). Advantages and Limitations of Current Imaging Techniques for Characterizing Liposome Morphology. Frontiers in Pharmacology, 9, 83. [Link]

-

ResearchGate. (n.d.). Cryo-TEM images showing the morphology of different liposomal formulations. Retrieved from ResearchGate. [Link]

-

MtoZ Biolabs. (n.d.). Morphology & Shape Analysis Service | Cryo-EM. Retrieved from MtoZ Biolabs Website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Antimicrobial Solutions: The Role of Quaternary Ammonium Compounds in Hygiene. [Link]

-

Castelletto, V., et al. (2013). Interaction between a Cationic Surfactant-like Peptide and Lipid Vesicles and Its Relationship to Antimicrobial Activity. Langmuir, 29(10), 3241–3249. [Link]

-

Epand, R. M. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. Methods in Molecular Biology, 974, 67–79. [Link]

-

Heerklotz, H. (2008). Interactions of surfactants with lipid membranes. Quarterly Reviews of Biophysics, 41(3-4), 205–264. [Link]

-

Heerklotz, H. (2008). Interactions of surfactants with lipid membranes. Quarterly Reviews of Biophysics, 41(3-4), 205-264. [Link]

-

Ly, H. V., et al. (2017). Cryo-EM sample preparation method for extremely low concentration liposomes. Journal of Structural Biology, 197(3), 291-295. [Link]

-

NanoImaging Services. (2023). Lipid Nanoparticle characterization with cryo-TEM. [Link]

-

Heimburg, T., et al. (2006). Cationic lipid membranes—specific interactions with counter-ions. Journal of Physics: Condensed Matter, 18(28), S1139. [Link]

-

Sanyal, A., et al. (2020). Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein. Journal of Visualized Experiments, (161), e61460. [Link]

-

ResearchGate. (n.d.). Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Interactions of surfactants with lipid membranes. Retrieved from ResearchGate. [Link]

-

Creative Biolabs. (n.d.). Calcein Release Assay Protocol. Retrieved from Creative Biolabs Website. [Link]

-

R. A. Campbell, et al. (2004). The interaction between DNA and cationic lipid films at the air-water interface. Biophysical Chemistry, 107(1), 53-63. [Link]

-

Imai, T., et al. (1993). Interaction of double-chained cationic surfactants, dimethyldialkylammoniums, with erythrocyte membranes: stabilization of the cationic vesicles by phosphatidylcholines with unsaturated fatty acyl chains. Biological and Pharmaceutical Bulletin, 16(7), 713-717. [Link]

-

National Center for Biotechnology Information. (n.d.). Heptadecyl-hexadecyl-dimethylazanium. PubChem Compound Database. [Link]

-

Cannon, A. H., et al. (2019). Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study. Journal of Chemical Information and Modeling, 59(9), 3899–3912. [Link]

-

Al-Zoubi, A., et al. (2021). In Silico-Based Experiments on Mechanistic Interactions between Several Intestinal Permeation Enhancers with a Lipid Bilayer Model. Molecular Pharmaceutics, 18(12), 4565–4576. [Link]

-

ResearchGate. (n.d.). Action of surfactants on lipid bilayers. Retrieved from ResearchGate. [Link]

-

PubChemLite. (n.d.). Heptadecyl-hexadecyl-dimethylazanium (C35H74N). Retrieved from PubChemLite. [Link]

Sources

- 1. Heptadecyl-hexadecyl-dimethylazanium | C35H74N+ | CID 24832093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Heptadecyl-hexadecyl-dimethylazanium (C35H74N) [pubchemlite.lcsb.uni.lu]

- 3. caymanchem.com [caymanchem.com]

- 4. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of double-chained cationic surfactants, dimethyldialkylammoniums, with erythrocyte membranes: stabilization of the cationic vesicles by phosphatidylcholines with unsaturated fatty acyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azonano.com [azonano.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. In Silico-Based Experiments on Mechanistic Interactions between Several Intestinal Permeation Enhancers with a Lipid Bilayer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 16. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ucm.es [ucm.es]

- 20. youtube.com [youtube.com]

- 21. benchchem.com [benchchem.com]

- 22. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Interactions of surfactants with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Interactions of surfactants with lipid membranes | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 26. Frontiers | Advantages and Limitations of Current Imaging Techniques for Characterizing Liposome Morphology [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]

- 29. Laurdan - Wikipedia [en.wikipedia.org]

- 30. bio-protocol.org [bio-protocol.org]

Physicochemical Characteristics of Long-Chain Quaternary Ammonium Salts: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide or whitepaper on the core.

Abstract

Long-chain quaternary ammonium salts (LC-QAS) are a versatile class of cationic surfactants distinguished by their unique amphiphilic structure, which consists of a positively charged nitrogen headgroup and one or more hydrophobic alkyl chains. This architecture dictates their physicochemical properties, including their self-aggregation into micelles, solubility characteristics, and interactions with biological membranes. These properties are fundamental to their widespread application as antimicrobial agents, disinfectants, and excipients in drug delivery systems. This technical guide provides an in-depth exploration of the core physicochemical characteristics of LC-QAS. It covers structure-activity relationships, solubility, micellization, and membrane interactions. Furthermore, it details key experimental methodologies for their characterization, offering field-proven insights and step-by-step protocols for tensiometry, conductometry, fluorescence spectroscopy, isothermal titration calorimetry, and potentiometric titration. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the properties of LC-QAS.

Introduction to Long-Chain Quaternary Ammonium Salts (LC-QAS)

General Structure and Definition

Quaternary ammonium salts (QAS) are a class of organic compounds characterized by a central nitrogen atom bonded to four organic substituents, resulting in a permanent positive charge.[1] This cationic structure is independent of pH.[1] The defining feature of LC-QAS is the presence of at least one long alkyl chain, which serves as the hydrophobic "tail," while the quaternary nitrogen constitutes the hydrophilic "head."[2] This dual-natured, or amphiphilic, character is the primary driver of their surface activity and biological function. The cation is accompanied by a counter-anion, typically a halide (e.g., bromide, chloride) or sulfate.[1]

The molecular structure can be varied by modifying the length of the alkyl chains, the nature of the other substituents on the nitrogen atom, and the identity of the counter-anion, allowing for the fine-tuning of their physicochemical properties for specific applications.[1][3]

Caption: Micelle formation by LC-QAS monomers above the Critical Micelle Concentration (CMC).

Interaction with Biological Membranes

The antimicrobial action of LC-QAS is primarily driven by their interaction with and subsequent disruption of microbial cell membranes. [4]This process can be described in several steps:

-

Electrostatic Attraction: Bacterial cell surfaces are typically negatively charged. The cationic headgroup of the QAS is electrostatically attracted to the membrane surface. [3][5]2. Hydrophobic Insertion: Following initial binding, the long, hydrophobic alkyl tail of the QAS inserts itself into the hydrophobic core of the lipid bilayer. [5]3. Membrane Disruption: The integration of QAS molecules into the membrane disrupts the ordered structure of the lipid bilayer. This leads to increased membrane permeability, leakage of essential intracellular components (ions, metabolites, etc.), and ultimately, cell death. [3][6] Computational studies have shown that this insertion causes significant undulations and lateral lipid diffusion, compromising the membrane's structural integrity. [5]The efficiency of this process is directly related to the SAR principles discussed previously, with optimal alkyl chain lengths leading to the most effective membrane disruption.

Key Experimental Methodologies for Characterization

Accurate characterization of the physicochemical properties of LC-QAS is essential for their development and application. The following section details standard, reliable protocols.

Determination of Critical Micelle Concentration (CMC)

Principle: This is a classic and widely used method for determining the CMC. The surface tension of a surfactant solution decreases as the concentration of surfactant monomers increases. [7]Once the CMC is reached and micelles form, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension plateaus. [8]The CMC is identified as the concentration at the inflection point of a surface tension vs. log concentration plot. [9] Methodology:

-

Preparation of Solutions: Prepare a stock solution of the LC-QAS in deionized water or a relevant buffer. Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Instrumentation: Use a tensiometer, equipped with either a Wilhelmy plate or a Du Noüy ring, to measure the surface tension of each solution. [7][10]Ensure the instrument is calibrated and the plate/ring is meticulously cleaned before each measurement.

-

Measurement: For each concentration, measure the equilibrium surface tension. Ensure the temperature is precisely controlled throughout the experiment.

-

Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.

-

CMC Determination: The resulting plot will typically show two linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC. [8]

Caption: Workflow for CMC determination using tensiometry.

Principle: This method is applicable only to ionic surfactants like LC-QAS. The specific conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly as more charged monomers are added. Above the CMC, the rate of increase in conductivity lessens because the newly formed micelles have a lower electrophoretic mobility than the individual ions and they bind some counter-ions. [9]The CMC is determined from the break in the conductivity vs. concentration plot.

Methodology:

-

Preparation of Solutions: Prepare a series of LC-QAS solutions of varying concentrations in high-purity deionized water.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement: Measure the specific conductivity of each solution, ensuring thermal equilibrium is reached for each measurement.

-

Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration.

-

CMC Determination: The plot will show two lines with different slopes. The concentration at which these lines intersect is the CMC.

Principle: This sensitive method utilizes a fluorescent probe (e.g., pyrene, 8-Anilino-1-naphthalenesulfonic acid - ANS) whose fluorescence properties (intensity, emission wavelength) are sensitive to the polarity of its microenvironment. Below the CMC, the probe resides in the polar aqueous environment. Above the CMC, the probe preferentially partitions into the nonpolar, hydrophobic core of the micelles. [11]This change in environment causes a detectable shift in the probe's fluorescence, which is used to determine the CMC.

Methodology:

-

Preparation of Solutions: Prepare a series of LC-QAS solutions. To each solution, add a small, constant amount of the fluorescent probe from a stock solution.

-

Instrumentation: Use a spectrofluorometer to measure the fluorescence emission spectrum of each sample.

-

Measurement: Record the fluorescence intensity at a specific wavelength (or the ratio of intensities at two different wavelengths, e.g., for pyrene) for each sample.

-

Data Analysis: Plot the fluorescence intensity (or intensity ratio) versus the surfactant concentration.

-

CMC Determination: The plot will show a significant change in slope or a sigmoidal transition. The concentration at the onset of this change is taken as the CMC.

Thermodynamic Analysis of Micellization and Membrane Interaction

Principle: ITC is a powerful technique that directly measures the heat released or absorbed during a binding or aggregation process. [12]It provides a complete thermodynamic profile of an interaction, including the enthalpy change (ΔH), binding affinity (Kₐ), and stoichiometry (n), from which the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated. It can be used to study both micelle formation and the interaction of surfactants with lipid vesicles (liposomes), which serve as models for biological membranes. [13][14] Methodology:

-

Instrumentation: An isothermal titration calorimeter, consisting of a sample cell, a reference cell, and an injection syringe, is required.

-

Sample Preparation:

-

For Micellization: Degas a concentrated solution of the LC-QAS (in the syringe) and the solvent (in the sample cell). The concentration in the syringe must be well above the CMC.

-

For Membrane Interaction: Place a suspension of liposomes in the sample cell and the LC-QAS solution in the syringe.

-

-

Titration: A series of small, precise injections of the syringe solution into the sample cell is performed under constant temperature and stirring. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.

-

Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks yields the heat change per injection. Plotting this heat change against the molar ratio of the titrant provides a binding isotherm.

-

Interpretation:

-

Micellization: The isotherm shows a characteristic shape corresponding to the dilution of micelles, from which the CMC and the enthalpy of micellization (ΔHmic) can be directly determined. [12][15] * Membrane Interaction: The shape of the isotherm reveals the thermodynamics of the surfactant partitioning into the lipid bilayer and, at higher concentrations, the solubilization of the membrane into mixed micelles. [13]

-

Quantification of QAS

Principle: This method is used to determine the concentration of an ionic surfactant in a sample. It is a precipitation titration where the cationic LC-QAS is titrated with a standard solution of an anionic surfactant, such as sodium dodecyl sulfate (SDS). [16]The endpoint is detected using an ion-selective electrode (ISE) that responds to the activity of the surfactant ions in the solution. [17][18] Methodology:

-

Instrumentation: An automatic titrator equipped with a surfactant-sensitive ISE and a suitable reference electrode (e.g., Ag/AgCl). [18]2. Sample Preparation: Accurately weigh a sample containing the LC-QAS and dissolve it in a suitable solvent mixture (e.g., water/isopropyl alcohol) and buffer. [17]3. Titration: Place the prepared sample in the titration vessel. Immerse the electrodes and the titrant delivery tip. Titrate the sample with a standardized SDS solution. The titrator records the potential (mV) as a function of the titrant volume added.

-

Data Analysis: The endpoint of the titration is the point of maximum inflection on the titration curve (potential vs. volume). The automatic titrator software identifies this endpoint and calculates the concentration of the LC-QAS in the original sample based on the volume of titrant used.

Data Summary and Interpretation

The physicochemical properties of LC-QAS vary systematically with their structure. The following table summarizes representative CMC values for a homologous series of alkyltrimethylammonium bromide (CnTAB) salts, illustrating the effect of alkyl chain length.

Table 1: Physicochemical Properties of Selected Long-Chain Quaternary Ammonium Salts

| Compound Name | Abbreviation | Alkyl Chain Length (n) | Critical Micelle Concentration (CMC) in Water (mM) |

| Decyltrimethylammonium Bromide | C10TAB | 10 | ~65 [19] |

| Dodecyltrimethylammonium Bromide | C12TAB | 12 | ~15 [19][15] |

| Tetradecyltrimethylammonium Bromide | C14TAB | 14 | ~3.8 [19] |

| Hexadecyltrimethylammonium Bromide | C16TAB | 16 | ~0.9 [19] |

| Octadecyltrimethylammonium Bromide | C18TAB | 18 | ~0.3 [19] |

Note: CMC values are approximate and can vary with temperature, purity, and measurement technique.

Interpretation: The data clearly demonstrates the inverse relationship between the length of the hydrophobic alkyl chain and the CMC. [19]As the chain becomes longer and more hydrophobic, the molecule has a greater tendency to escape the aqueous environment, leading to aggregation at a lower concentration. This trend is a cornerstone of understanding and predicting the behavior of homologous series of surfactants.

Conclusion and Future Perspectives

The physicochemical characteristics of long-chain quaternary ammonium salts—governed primarily by their amphiphilic structure—are the foundation of their diverse and critical applications. A thorough understanding of their structure-activity relationships, aggregation behavior, and interactions with biological interfaces is paramount for scientists and developers. The experimental protocols detailed in this guide provide a robust framework for characterizing these properties, enabling the rational design and quality control of LC-QAS for applications ranging from advanced antimicrobial agents to sophisticated drug delivery systems.

Future research will likely focus on the design of novel QAS structures, such as gemini (dimeric) surfactants and functionalized QAS, to enhance efficacy, reduce toxicity, and introduce new functionalities. [20]As the need for effective and safe antimicrobial and formulation agents continues to grow, a fundamental mastery of the physicochemical principles outlined here will remain essential for innovation in the field.

References

-

Synthesis of Quaternary Ammonium Salt Cationic Surfactant with Long-Chain Alkyl and Epoxy Groups. Scientific.Net. Available from: [Link]

-

Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. (2022-07-03). Available from: [Link]

-

Critical micelle concentration (CMC) and surfactant concentration. KRÜSS Scientific. Available from: [Link]

-

Hydrophobicity and critical micelle concentration of some quaternary ammonium salts with one or two hydrophobic tails. ResearchGate. (2007). Available from: [Link]

-

Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds. PubMed Central (PMC). Available from: [Link]

-

Method for Measurement of Critical Micelle Concentration. Just Agriculture. Available from: [Link]

-

Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts. Taylor & Francis Online. Available from: [Link]

-

Design, Synthesis, Antibacterial, and Antitumor Activity of Linear Polyisocyanide Quaternary Ammonium Salts with Different Structures and Chain Lengths. MDPI. Available from: [Link]

-

Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PubMed Central (PMC). (2019-04-13). Available from: [Link]

-

Critical Micelle Concentration | Measurements. Biolin Scientific. Available from: [Link]

-

Synthesis of Quaternary Ammonium Salts with Novel Counterions. ResearchGate. (2017). Available from: [Link]

-

How to measure surface tension and CMC (Critical Micelle Concentration). (2020-08-25). Available from: [Link]

-

Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers. MDPI. Available from: [Link]

-

Use of isothermal titration calorimetry to study surfactant aggregation in colloidal systems. ScienceDirect. Available from: [Link]

-

Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. National Institutes of Health (NIH). Available from: [Link]

-

Cmc and c cmc values of quaternary ammonium salts 1a-1g at 25 °C. ResearchGate. Available from: [Link]

-

Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Medicinal Chemistry Research. (2022). Available from: [Link]

-

SALTING-IN BY QUATERNARY AMMONIUM SALTS. Canadian Science Publishing. Available from: [Link]

-

Structure of some quaternary ammonium salts. ResearchGate. Available from: [Link]

-

Biological Activity of Quaternary Ammonium Salts and Their Derivatives. PubMed Central (PMC). (2020-06-10). Available from: [Link]

-

INTERACTION BETWEEN MEMBRANES AND AMMONIUM SALTS WITH DIFFERENT ALKYL CHAIN LENGTH. Current Topics in Biophysics. Available from: [Link]

-

Use of Isothermal Titration Calorimetry to Study Surfactant Aggregation in Colloidal Systems. ResearchGate. (2015). Available from: [Link]

-

Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study. National Institutes of Health (NIH). Available from: [Link]

-

Titration of quaternary Ammonium compounds in disinfectants. Xylem Analytics. Available from: [Link] titration/w-titration-quaternary-ammonium-compounds-disinfectants-en.pdf

-

Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega. (2019-08-20). Available from: [Link]

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Available from: [Link]

-

Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. ACS Publications. Available from: [Link]

-

Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants. MDPI. Available from: [Link]

-

Determination of Quaternary Ammonium Compounds by Potentiometric Titration with an Ionic Surfactant Electrode: Single-Laboratory Validation. ResearchGate. (2013). Available from: [Link]

-

Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. ResearchGate. (2000). Available from: [Link]

-

Isothermal titration calorimetry study of the influence of temperature, pH and salt on maltodextrin–anionic surfactant interactions. ResearchGate. (2008). Available from: [Link]

-

Quaternary Ammonium Salt | Solubility of Things. Available from: [Link]

-

Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. YouTube. (2024-05-12). Available from: [Link]

-

Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. ACS Omega. (2023-09-17). Available from: [Link]

-

Isothermal titration calorimetry study of pectin-ionic surfactant interactions. PubMed. Available from: [Link]

-

Surfactant membrane interactions. (a) Formation of lipid bilayer by... ResearchGate. Available from: [Link]

-

Synthesis, Characterization and Antibacterial Properties of Dihydroxy Quaternary Ammonium Salts with Long Chain Alkyl Bromides. ResearchGate. (2014). Available from: [Link]

-

Micellar Counterion Binding Probed by Fluorescence Quenching of 6-methoxy-N-(3-sulfopropyl)quinolinium. ResearchGate. (2000). Available from: [Link]

-

Fluorescence-quenching-resolved spectra of fluorophores in mixtures and micellar solutions. ScienceDirect. (1988-12-15). Available from: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ctbo.home.amu.edu.pl [ctbo.home.amu.edu.pl]

- 7. Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 11. researchgate.net [researchgate.net]

- 12. Use of isothermal titration calorimetry to study surfactant aggregation in colloidal systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Isothermal titration calorimetry study of pectin-ionic surfactant interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. xylemanalytics.com [xylemanalytics.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Navigating the Dual Role of Benzalkonium Chloride in Pharmaceutical Sciences: From Excipient to a Cationic Lipid for Advanced Drug Delivery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the Identity of CAS Number 8001-54-5

In the realm of chemical and pharmaceutical sciences, precise molecular identification is paramount. The initial query regarding "Heptadecyl-hexadecyl-dimethylazanium" with CAS number 8001-54-5 highlights a common challenge in navigating chemical databases. It is crucial to establish that CAS number 8001-54-5 does not identify a single, discrete chemical entity but rather refers to Benzalkonium Chloride (BAC) . BAC is a heterogeneous mixture of alkylbenzyldimethylammonium chlorides, where the alkyl group consists of a range of even-numbered chain lengths. This guide will provide a comprehensive technical overview of Benzalkonium Chloride, addressing its chemical identity, synthesis, and its evolving role from a conventional pharmaceutical excipient to a functional cationic lipid in advanced drug delivery systems like lipid nanoparticles (LNPs).

Part 1: Core Chemical and Physical Properties of Benzalkonium Chloride

Benzalkonium Chloride is a quaternary ammonium compound with a positively charged nitrogen atom, making it a cationic surfactant. Its multifaceted utility stems from its amphipathic nature, possessing both a hydrophilic quaternary ammonium head group and a hydrophobic alkyl chain.

Chemical Structure and Composition

The generalized structure of Benzalkonium Chloride is depicted below. The "R" group represents the variable-length alkyl chain.

Caption: Generalized structure of Benzalkonium Chloride, a mixture of alkyldimethylbenzylammonium chlorides.

The composition of commercially available Benzalkonium Chloride can vary, but it is typically dominated by C12 and C14 alkyl chains. For instance, a pharmaceutical-grade BAC might consist of approximately 65% dodecyl (C12) and 35% tetradecyl (C14) derivatives[1]. This variability in alkyl chain length is a critical factor influencing its biological and physicochemical properties.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 8001-54-5 | [2] |

| Synonyms | Alkyldimethylbenzylammonium chloride, ADBAC, BKC, BAC | [1] |

| Molecular Formula | C₆H₅CH₂N(CH₃)₂RCl (where R = C₈H₁₇ to C₁₈H₃₇) | [2] |

| Appearance | White or yellowish-white solid; commercially available as solutions | [3] |

| Solubility | Very soluble in water and ethanol | [4] |

Part 2: Synthesis and Characterization of Benzalkonium Chloride

The synthesis of Benzalkonium Chloride with specific alkyl chain lengths is achievable through a quaternization reaction. This allows researchers to investigate the structure-activity relationships of different BAC homologs.

Synthesis of Benzalkonium Chloride Homologs

The synthesis involves the reaction of an alkyldimethylamine with benzyl chloride. By selecting an alkyldimethylamine with a specific chain length, a BAC homolog with a defined "R" group can be produced.

Experimental Protocol: Synthesis of a Specific BAC Homolog (e.g., C16-BAC)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylhexadecylamine (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Benzyl Chloride: Slowly add benzyl chloride (1.05 equivalents) to the solution at room temperature with vigorous stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[5][6].

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield the pure C16-BAC homolog.

Caption: Workflow for the synthesis of a specific Benzalkonium Chloride homolog.

Quantitative Analysis of BAC Composition

The analysis of the alkyl chain distribution in a BAC mixture is crucial for quality control and for understanding its performance. Reverse-phase HPLC with UV detection is a standard method for this purpose[6][7].

HPLC Method Parameters:

-

Column: C18 column (e.g., Zorbax Eclipse XDB-C18, 5 µm, 4.6 mm × 150 mm)[6].

-

Mobile Phase: Isocratic mixture of a buffer (e.g., 0.4 M NaCl) and an organic solvent (e.g., methanol)[6].

-

Detection: UV at 210 nm[6].

-

Flow Rate: 1.5 mL/min[6].

This method allows for the separation and quantification of the different alkyl homologs (C12, C14, C16, etc.) present in a BAC sample.

Part 3: Benzalkonium Chloride in Advanced Drug Delivery

While traditionally used as an antimicrobial preservative, the cationic and amphipathic nature of BAC makes it a candidate for use as a cationic lipid in the formulation of lipid-based drug delivery systems, particularly for nucleic acid delivery.

Role as a Cationic Lipid in Lipid Nanoparticles (LNPs)

Cationic lipids are essential components of LNPs designed to deliver negatively charged nucleic acids (like mRNA and siRNA). The primary functions of the cationic lipid are:

-

Encapsulation: To complex with and encapsulate the nucleic acid cargo through electrostatic interactions.

-

Endosomal Escape: To facilitate the release of the cargo from the endosome into the cytoplasm, a critical step for therapeutic effect.

The long alkyl chains of BAC (e.g., C16, C18) are expected to enhance its interaction with lipid membranes, a key aspect of LNP function.

Causality Behind Experimental Choices: Impact of Alkyl Chain Length

The length of the alkyl chain ("R" group) in BAC is a critical determinant of its performance and safety in drug delivery applications.

-

Hydrophobicity and Membrane Interaction: Longer alkyl chains increase the hydrophobicity of the molecule. This can lead to more stable incorporation into the lipid bilayer of an LNP and stronger interactions with the endosomal membrane, potentially enhancing endosomal escape[8].

-

Cytotoxicity: A significant challenge with cationic lipids is their inherent cytotoxicity, which is often related to their ability to disrupt cell membranes. Studies have shown that the cytotoxicity of BAC is dependent on its alkyl chain length, with some studies suggesting that shorter chains (e.g., C12) may be less toxic in certain contexts[9].

-

Antimicrobial Activity: The antimicrobial efficacy of BAC is also influenced by the alkyl chain length, with C12, C14, and C16 homologs showing optimal activity against different types of microorganisms[10].

Therefore, the selection of a BAC preparation with a specific alkyl chain distribution or a pure homolog is a critical consideration in formulation development, balancing the need for efficient delivery with acceptable cytotoxicity.

Experimental Protocol: Formulation of BAC-based Lipid Nanoparticles

This protocol describes a general method for formulating LNPs using BAC as the cationic lipid, suitable for encapsulating a model nucleic acid like siRNA. The principle involves the rapid mixing of a lipid solution in ethanol with an aqueous solution of the nucleic acid at an acidic pH.

Materials:

-

Benzalkonium Chloride (with a known alkyl chain distribution or a specific homolog)

-

Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

-

siRNA

-

Ethanol (RNase-free)

-

Citrate Buffer (50 mM, pH 4.0, RNase-free)

-

Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)

Protocol:

-

Lipid Stock Preparation: Prepare stock solutions of BAC, DOPE, Cholesterol, and DMG-PEG 2000 in ethanol at a concentration of 10 mg/mL.

-

Lipid Mixture Preparation: In an RNase-free tube, combine the lipid stock solutions to achieve a desired molar ratio (e.g., 50% BAC, 10% DOPE, 38.5% Cholesterol, 1.5% DMG-PEG 2000).

-

siRNA Solution Preparation: Dissolve the siRNA in the citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.2 mg/mL).

-

Microfluidic Mixing:

-

Load the lipid mixture (in ethanol) into one syringe and the siRNA solution (in citrate buffer) into another.

-

Set up a microfluidic mixing device (e.g., NanoAssemblr) with a flow rate ratio of 3:1 (aqueous:ethanolic).

-

Initiate mixing to allow for the self-assembly of the LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the resulting LNP dispersion.

-

Dialyze the dispersion against PBS (pH 7.4) for at least 2 hours using a dialysis cassette (e.g., MWCO 10 kDa) to remove ethanol and raise the pH.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C.

-

Caption: Workflow for the formulation of Benzalkonium Chloride-based lipid nanoparticles and their cellular delivery.

Part 4: Characterization and Validation of BAC-based LNPs

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated LNPs.

Physicochemical Characterization

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The desired size for in vivo applications is typically below 150 nm with a low PDI (< 0.2) indicating a monodisperse population[11].

-

Zeta Potential: Also measured by DLS, this indicates the surface charge of the LNPs. A positive zeta potential at acidic pH confirms the presence of the cationic lipid, while a near-neutral potential at physiological pH (7.4) is often desired to minimize non-specific interactions in vivo[11].

-

Encapsulation Efficiency: Determined using a fluorescent dye that binds to nucleic acids (e.g., RiboGreen). The fluorescence is measured before and after lysing the LNPs with a detergent to determine the percentage of encapsulated siRNA[12].

In Vitro Validation

-

Cytotoxicity Assays: The toxicity of the formulated LNPs on relevant cell lines should be assessed using assays such as MTT or LDH release assays. This is particularly important for BAC-containing formulations due to the known cytotoxicity of quaternary ammonium compounds[13][14].

-

Gene Silencing Efficacy: The ability of the siRNA-loaded LNPs to silence a target gene can be evaluated in vitro using techniques like qRT-PCR or western blotting to measure the downregulation of the target mRNA or protein, respectively.

Conclusion

Benzalkonium Chloride (CAS 8001-54-5), a well-established pharmaceutical excipient, presents an intriguing potential as a functional cationic lipid for advanced drug delivery applications. Its nature as a mixture of alkyl homologs necessitates careful characterization and selection for specific applications. The length of the alkyl chain is a critical parameter that influences not only its traditional antimicrobial efficacy but also its performance and safety profile when used as a component of lipid nanoparticles for nucleic acid delivery. The protocols and principles outlined in this guide provide a framework for researchers and drug development professionals to explore the utility of Benzalkonium Chloride in this exciting and rapidly evolving field. A thorough understanding of its chemistry, synthesis, and formulation principles is key to unlocking its potential while ensuring the development of safe and effective therapeutic delivery systems.

References

- Kuca, K., Marek, J., Stodulka, P., Musilek, K., Hanusova, P., Hrabinova, M., & Jun, D. (2007). Preparation of benzalkonium salts differing in the length of a side alkyl chain. Molecules, 12(10), 2341-2347.

- Barnett Technical Services. (n.d.).

- Endosomal Escape: A Critical Challenge in LNP-Medi

- Why Is Endosomal Escape Critical in LNP Drug Delivery? - BOC Sciences.

- Determination of Benzalkonium Chloride from Biocide Products: Selectivity Study. (2019). Proceedings, 29(1), 94.

- Preparation of Benzalkonium Salts Differing in the Length of a Side Alkyl Chain. (2007). Molecules, 12(10), 2341-2347.

- UPLC Analysis of Benzalkonium Chloride (BAC) in Consumer Products using ACQUITY UPLC CSH C18. (n.d.).

- Rangan, M., et al. (2015). Development and validation of a rapid ultra-high performance liquid chromatography method for the assay of benzalkonium chloride using a quality-by-design approach.

- Benzalkonium Chloride: How to overcome analytical challenges. (2024, February 20).

- Novo Nordisk Pharmatech. (n.d.). Benzalkonium Chloride | Solution 50% Ph.Eur., USP/NF.

- (PDF) Preparation of Benzalkonium Salts Differing in the. (n.d.).

- Watrobska-Swietlikowska, D., & Sznitowska, M. (2019). Distribution of benzalkonium chloride into the aqueous phases of submicron dispersed systems. Acta Poloniae Pharmaceutica, 76(6), 1085-1093.

- Watrobska-Swietlikowska, D., & Sznitowska, M. (2019). Distribution of benzalkonium chloride into the aqueous phases of submicron dispersed systems: emulsions, aqueous lecithin dispersion and nanospheres.

- Wikipedia. (n.d.). Benzalkonium chloride.

- Methods of preparing lipid nanoparticles. (n.d.).

- Methods of preparing lipid nanoparticles. (n.d.).

- ChemScene. (n.d.). 8001-54-5 | Benzalkonium (chloride)

- Tocris Bioscience. (n.d.). Protocol for preparation of lipid nanoparticles for mRNA delivery.

- Yamamoto, M., et al. (2003). Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells. Toxicology in Vitro, 17(2), 221-226.

- Cationic lipids used in gene transfer. (1997). Advanced Drug Delivery Reviews, 27(1), 17-28.

- De Saint Jean, M., et al. (1989). Cytotoxic effects of benzalkonium chloride and chlorobutanol on human corneal epithelial cells in vitro. Lens and Eye Toxicity Research, 6(3), 395-403.

- Riechelmann, H., et al. (2004). In vitro genotoxicity and cytotoxicity of benzalkonium chloride. Allergy, 59(11), 1234-1241.

- Halder, A., & Khopade, A. J. (2020). Physiochemical Properties and Cytotoxicity of a Benzalkonium Chloride-Free, Micellar Emulsion Ophthalmic Formulation of Latanoprost. Clinical Ophthalmology, 14, 3269-3278.

- Application Notes and Protocols for L-369 Lipid Nanoparticle Formul

- Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). (2021). Pharmaceutics, 13(12), 2095.

- Illustration of the phase distribution for the different alkyl derivatives of benzalkonium chloride. (n.d.).

- Study on the relationship between viral inactivation and alkyl chain length of benzalkonium chloride. (2024). PLoS ONE, 19(6), e0325981.

- Cationic Nucleoside Lipids for Gene Delivery. (2007).

- (PDF) Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles. (n.d.).

- The design of cationic lipids for gene delivery. (2005). Current Pharmaceutical Design, 11(3), 375-394.

- A review on cationic lipids with different linkers for gene delivery. (2018). Colloids and Surfaces B: Biointerfaces, 164, 133-144.

- Influence of Alkyl Chain Length of Benzalkonium Chloride on Acute Corneal Epithelial Toxicity. (2010). Cornea, 29(10), 1168-1172.

- Jono, K., Takayama, T., Kuno, M., & Higashide, E. (1986). Effect of alkyl chain length of benzalkonium chloride on the bactericidal activity and binding to organic materials. Chemical & Pharmaceutical Bulletin, 34(10), 4215-4224.

- Solubility of Things. (n.d.). Benzalkonium chloride.

- Liposome Stability & Characterization: Key Considerations. (2024, August 7). BOC Sciences - YouTube.

- Multiomics Investigation Reveals Benzalkonium Chloride Disinfectants Alter Sterol and Lipid Homeostasis in the Mouse Neonatal Brain. (2021). Environmental Health Perspectives, 129(1), 17001.

Sources

- 1. lcms.cz [lcms.cz]

- 2. mdpi.com [mdpi.com]

- 3. Study on the relationship between viral inactivation and alkyl chain length of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP3917503A1 - Methods of preparing lipid nanoparticles - Google Patents [patents.google.com]

- 5. Preparation of benzalkonium salts differing in the length of a side alkyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 8. The design of cationic lipids for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Study on the relationship between viral inactivation and alkyl chain length of benzalkonium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Cationic lipids in gene delivery: principles, vector design and therapeutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxic effects of benzalkonium chloride and chlorobutanol on human corneal epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Characteristics of Heptadecyl-hexadecyl-dimethylazanium

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of Heptadecyl-hexadecyl-dimethylazanium, an asymmetric quaternary ammonium (QAC) cation.[1] Although specific experimental data for this exact novel structure is not widely published, this document synthesizes foundational principles from closely related long-chain dialkyl dimethylammonium salts to establish a predictive framework and detailed experimental methodologies. We delve into the critical factors governing its behavior in various solvent systems and under diverse environmental stressors. The protocols outlined herein are designed to be self-validating, providing researchers with robust workflows for characterization. This guide is intended to serve as a foundational resource for professionals leveraging such amphiphilic compounds in drug delivery, formulation science, and antimicrobial research.

Introduction to Asymmetric Quaternary Ammonium Compounds (QACs)